molecular formula C8H7ClO4S B1333387 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride CAS No. 63758-12-3

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride

Cat. No. B1333387
CAS RN: 63758-12-3
M. Wt: 234.66 g/mol
InChI Key: JWHSRWUHRLYAPM-UHFFFAOYSA-N
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Patent
US05760054

Procedure details

To a stirred solution of 12 g of 1,4-benzodioxane in 40 mL of chloroform cooled to -10° C. under calcium sulfate drying tube was added dropwise over 15 min, 6 mL of chlorosulfonic acid. The mixture was allowed to warm to 20C over 15 min, poured onto 400 mL of ice and extracted into 1 L of chloroform. Drying over MgSO4 and concentration under reduced pressure gave 21.5 g of 1,4-benzodioxane-6-sulfonylchloride as a white crystalline solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
20C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[Cl:11][S:12](O)(=[O:14])=[O:13]>C(Cl)(Cl)Cl>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([S:12]([Cl:11])(=[O:14])=[O:13])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
20C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice
Quantity
400 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted into 1 L of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over MgSO4 and concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.